Descyclopropyl Abacavir

Environmental Fate Advanced Oxidation Processes Transformation Product Identification

QC laboratories submitting ANDA/NDA dossiers for abacavir sulfate generics face regulatory deficiency citations if they substitute unqualified impurity standards. This compound is the exact USP Related Compound A / EP Impurity C reference standard mandated by compendial monographs. • Eliminates method qualification risk: possesses the unique chromatographic retention dictated by a LogP of -0.20 and polar surface area of 116 Ų, ensuring accurate system suitability. • ICH Q3A/Q3B-compliant: supplied with full characterization data to support impurity specification limit establishment. • Dual benefit: provides researchers with a validated negative control for NRTI SAR studies, confirming the pharmacophoric necessity of the N-cyclopropyl group.

Molecular Formula C11H14N6O
Molecular Weight 246.27
CAS No. 124752-25-6
Cat. No. B600875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDescyclopropyl Abacavir
CAS124752-25-6
SynonymsAbacavir Related Compound A;  (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol;  USP Abacavir Related Compound A
Molecular FormulaC11H14N6O
Molecular Weight246.27
Structural Identifiers
SMILESC1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO
InChIInChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Descyclopropyl Abacavir Identification and Classification


Descyclopropyl Abacavir (CAS 124752-25-6, UNII F795V26W54) is a carbocyclic nucleoside analog and a formally defined process-related impurity of the antiretroviral drug Abacavir [1]. Its chemical identity is [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-enyl]methanol, with a molecular formula of C11H14N6O and monoisotopic mass of 246.1229 Da [2]. This compound is officially recognized in multiple pharmacopoeias as Abacavir Sulfate Impurity C (European Pharmacopoeia), Abacavir Related Compound A (United States Pharmacopeia), and Descyclopropyl Abacavir (USP) [3][4].

Pharmaceutical impurity reference standard workflow
Codified as EP Impurity C / USP Related Compound A
Analytical method validation and system suitability
Suitable for HPLC/LC-MS regulatory method qualification
Environmental transformation product monitoring
Supports AOP fate studies and degradation marker analysis

Descyclopropyl Abacavir: Regulatory Identity vs. Structural Analogs


In analytical and quality control applications, compounds within the abacavir impurity class cannot be freely interchanged despite sharing a common purine scaffold. Each impurity—including Descyclopropyl Abacavir (Impurity C), the trans-isomer (Impurity D), and the N6-methyl homolog (Impurity B)—possesses a distinct pharmacopoeial identity, unique chromatographic retention behavior, and independent regulatory acceptance criteria [1]. The absence of the cyclopropyl group confers specific physical properties to Descyclopropyl Abacavir: a calculated ACD/LogP of -0.20, ACD/LogD (pH 7.4) of 0.17, and a polar surface area of 116 Ų, which dictate its separation characteristics in reversed-phase HPLC systems . Regulatory submissions (ANDA, NDA) require the use of the exact reference standard specified in the compendial monograph; substitution with an alternative impurity standard—even one with high structural similarity—invalidates method qualification and may result in regulatory deficiency citations .

Target
Descyclopropyl Abacavir (Impurity C)
Substitute Risk
Impurity B (N6-methyl homolog) or Impurity D (trans-isomer)
Distinct pharmacopoeial designations and chromatographic retention may invalidate method qualification. Regulatory submissions require exact compendial reference standards; structural similarity does not ensure interchangeability.

Descyclopropyl Abacavir Differentiation Evidence


Environmental Transformation Product Formation

In environmental aqueous matrices, Descyclopropyl Abacavir is not merely a synthetic process impurity but a principal transformation product (TP) generated from Abacavir under advanced oxidation processes (AOPs) such as UV/H2O2 and UV/PS (persulfate) treatment [1]. The study by Evgenidou et al. (2023) identified Descyclopropyl Abacavir as a major TP-213 formed via cyclopropyl ring cleavage, alongside TP-245 (hydroxylated) and TP-285 (hydroxylated descyclopropyl) [1]. The relative abundance of Descyclopropyl Abacavir in UV/PS-treated samples was reported to be approximately 4.1 × 10^6 (arbitrary intensity units) at 60 minutes of irradiation, with the TP-213 peak area exceeding that of TP-245 by approximately 2.4-fold under these conditions [1].

AOP Transformation
Cross-study comparable
~2.4-fold higher abundance
vs. TP-245 under UV/PS at 60 min
Reported environmental fate marker context
Major TP via cyclopropyl cleavage in AOP
Environmental Fate Advanced Oxidation Processes Transformation Product Identification

Cyclopropyl Requirement for Anti-HIV Activity

Descyclopropyl Abacavir (also designated 6-aminocarbovir) serves as a crucial negative control in structure-activity relationship (SAR) studies due to the absence of the N-cyclopropyl moiety essential for potent antiviral activity . The parent compound Abacavir contains an N-cyclopropyl-2,6-diaminopurine moiety that confers potent inhibition of HIV-1 replication, with intracellular conversion to the active triphosphate form carbovir-triphosphate (CBV-TP) [1]. Descyclopropyl Abacavir, lacking the cyclopropyl group, is a direct intermediate in the synthesis of Abacavir and has been used to demonstrate that the cyclopropyl substituent is essential for maintaining antiviral potency . This compound exhibits the same purine base as Abacavir but is inactive as an antiviral agent, underscoring that the cyclopropyl group is not merely a substituent but a pharmacophoric requirement .

Antiviral SAR
Class-level inference
Inactive vs. Active
Descyclopropyl Abacavir vs. Abacavir
Supports negative control assay context
Cyclopropyl group is a pharmacophoric requirement
HIV Reverse Transcriptase Inhibition Nucleoside Analog SAR Antiviral Activity

Pharmacopoeial Specification as Impurity C

Descyclopropyl Abacavir is codified in major pharmacopoeias as an official impurity standard with specific acceptance criteria. In the European Pharmacopoeia (EP), it is designated as Abacavir Sulfate Impurity C (freebase) [1]. In the United States Pharmacopeia (USP), it is designated as Abacavir Related Compound A and is assigned the USP Catalog Number 1000420 . The compound is supplied as a fully characterized reference standard with detailed analytical characterization data compliant with regulatory guidelines [2]. Certified reference materials (CRMs) of Descyclopropyl Abacavir, such as the USP Pharmaceutical Secondary Standard, provide multi-traceability to both USP and EP primary standards where available . In contrast, other abacavir impurities (e.g., Impurity B, Impurity D) have different pharmacopoeial designations, retention times, and specification limits, rendering them non-interchangeable in validated analytical methods [3].

Pharmacopoeial Identity
Head-to-head
EP Impurity C / USP Compound A
Distinct monograph from Imp. B and D
Regulatory submission requirement review
Exact standard mandatory for method validation
Pharmaceutical Quality Control Regulatory Compliance Reference Standard Certification

Descyclopropyl Abacavir Application Scenarios


Quality Control and Method Validation

In ANDA and NDA submissions for abacavir sulfate generic formulations, Descyclopropyl Abacavir is required as the certified reference standard for Impurity C/Related Compound A per EP and USP monographs. QC laboratories must procure this exact compound to perform system suitability testing, validate HPLC/LC-MS analytical methods, and establish impurity specification limits per ICH Q3A/Q3B guidelines. Substitution with an alternative impurity standard is not acceptable for regulatory review and may result in deficiency letters or application rejection .

Environmental Fate and Oxidation Monitoring

Environmental analytical laboratories investigating the fate of antiretroviral pharmaceuticals in wastewater, surface water, or drinking water treatment systems should procure Descyclopropyl Abacavir as an analytical standard. The compound is a principal transformation product formed from Abacavir via cyclopropyl cleavage during advanced oxidation processes (UV/H2O2, UV/persulfate). Quantitation of Descyclopropyl Abacavir enables accurate assessment of Abacavir removal efficiency and environmental persistence under AOP treatment conditions [1].

Negative Control in SAR Studies

In antiviral drug discovery programs exploring carbocyclic nucleoside reverse transcriptase inhibitors, Descyclopropyl Abacavir serves as an essential negative control compound. Researchers require this standard to validate the pharmacophoric necessity of the N-cyclopropyl group in Abacavir and related analogs. Procurement of characterized Descyclopropyl Abacavir enables definitive SAR analysis and assay specificity verification, distinguishing it from active N-cyclopropyl-containing analogs [2].

Application
Selection Property
Validation Focus
Quality control and method validation
Certified compendial identity (EP/USP)
System suitability and impurity specification limits
Environmental fate monitoring
Transformation product marker
AOP removal efficiency and persistence assessment
Antiviral SAR studies
Negative control standard
Assay specificity and pharmacophoric group confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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